

Technical Guide: Mass Spectrometry of 7-Chloro-2,8-dimethylquinoline

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Compound of Interest

Compound Name: 7-Chloro-2,8-dimethylquinoline

CAS No.: 120370-62-9

Cat. No.: B048905

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Executive Summary & Compound Profile

7-Chloro-2,8-dimethylquinoline is a tri-substituted quinoline scaffold.^{[1][2][3][4]} Its mass spectrometric behavior is defined by the interplay between the stable aromatic core, the characteristic chlorine isotopic signature, and the steric influence of the peri-positioned 8-methyl group. This guide provides a self-validating framework for its identification and quantification using EI-MS (GC) and ESI-MS (LC).

Physicochemical Identity

Parameter	Value	Notes
IUPAC Name	7-Chloro-2,8-dimethylquinoline	
CAS Registry	120370-62-9	Distinct from the 4-hydroxy derivative (CAS 10386-36-4)
Formula	C ₁₁ H ₁₀ ClN	
Nominal MW	191.66 Da	
Monoisotopic Mass	191.0496 Da	Based on ³⁵ Cl
Exact Mass (M+2)	193.0466 Da	Based on ³⁷ Cl
LogP (Predicted)	-3.5	Highly lipophilic; retains well on C18

Mass Spectrometry Fundamentals

Isotopic Signature (The "Chlorine Flag")

The most immediate validation marker for this compound is the chlorine isotope pattern.^[5]

- Rule: Any ion containing a single chlorine atom must exhibit an M and M+2 peak ratio of approximately 3:1 (100% vs 32%).^[5]
- Application: In both EI and ESI, look for the doublet at m/z 191/193.^[5] Absence of this ratio indicates dechlorination or misidentification.^[5]

Fragmentation Mechanics (EI-MS)

Under Electron Impact (70 eV), the molecule undergoes predictable fragmentation.^[5] The aromatic quinoline ring is resilient, but the substituents drive the breakdown.^[5]

- Molecular Ion (M^+ ^{[5][6]}): Intense peaks at m/z 191/193.^[5]
- Loss of Methyl ($M - 15$): m/z 176.^[5] The 2-methyl group is labile.^[5] The 8-methyl is sterically crowded (peri-interaction with Nitrogen) and may also be lost, though often ring expansion (tropylium-like) occurs first.
- Loss of Chlorine ($M - 35$): m/z 156.^[5] Direct cleavage of the C-Cl bond.^[5]
- Ring Collapse ($M - HCN$): m/z 164. Characteristic of the pyridine moiety in quinolines.
- Deep Fragmentation: Combined loss of Cl and HCN leads to smaller aromatic clusters (m/z ~120-130).^[5]

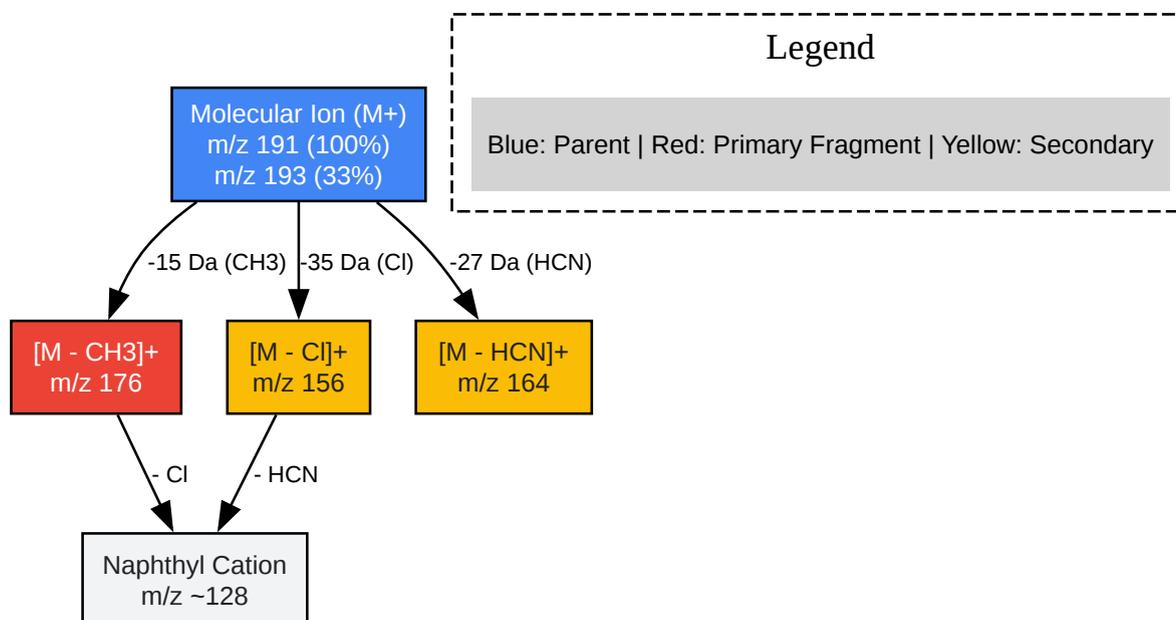
Ionization Dynamics (ESI-MS)

- Mode: Positive Ionization (ESI+).^[5]
- Primary Ion: $[M+H]^+$ at m/z 192.05.^[5]
- Steric Insight: The 8-methyl group is located at the peri position relative to the nitrogen lone pair.^[5] This creates steric hindrance that can slightly reduce protonation efficiency compared to 2-methylquinoline, but it also prevents the formation of certain adducts.^[5]

- Adducts: Sodium adducts $[M+Na]^+$ (m/z 214) are common in non-buffered mobile phases.[5]

Visualization: Fragmentation Pathways

The following diagram illustrates the logical decay of the parent ion under high-energy (EI) conditions.



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Figure 1: Predicted Electron Impact (EI) fragmentation pathway for **7-Chloro-2,8-dimethylquinoline**.

Experimental Protocols

Sample Preparation (Self-Validating)

To prevent system contamination and ensure ionization, follow this "Dilute-and-Shoot" protocol.

- Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (1000 ppm).
 - Check: Solution should be clear. Turbidity implies salt formation or impurities.[5]
- Working Standard: Dilute Stock 1:1000 into 50:50 ACN:H₂O + 0.1% Formic Acid (1 ppm).

- Why Acid? The quinoline nitrogen (pKa ~5) requires acidic pH to ensure full protonation $[M+H]^+$ in ESI.[5]
- Blank: Inject the solvent vehicle before the sample to prove the system is clean.[5]

LC-MS/MS Method (Quantitation & ID)

This method utilizes the hydrophobicity of the dimethyl-quinoline scaffold for retention.

Parameter	Setting	Rationale
Column	C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 μ m	Standard reverse-phase retention.
Mobile Phase A	Water + 0.1% Formic Acid	Proton source for $[M+H]^+$. [5]
Mobile Phase B	Acetonitrile + 0.1% Formic Acid	Strong eluent for lipophilic aromatics. [5]
Gradient	5% B (0-1 min) \rightarrow 95% B (1-6 min) \rightarrow Hold (2 min)	Rapid elution of polar impurities; analyte elutes ~4-5 min.
Flow Rate	0.4 mL/min	Optimal for ESI nebulization. [5]
MS Mode	ESI Positive, MRM (Multiple Reaction Monitoring)	High sensitivity. [5]
Transitions	192.1 \rightarrow 157.1 (Loss of Cl) 192.1 \rightarrow 177.1 (Loss of CH3)	Quantifier and Qualifier ions. [5]

GC-MS Method (Purity Profiling)

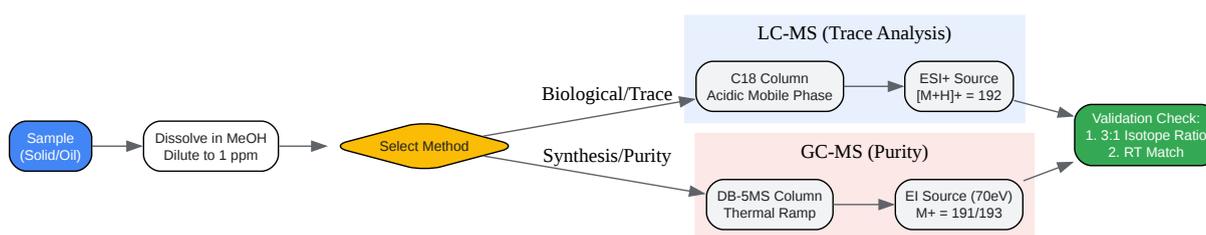
Ideal for synthesis monitoring as it requires no ionization tuning. [5]

- Inlet: 250°C, Split 20:1.
- Column: DB-5MS or HP-5 (30m x 0.25mm).
- Oven: 60°C (1 min) \rightarrow 20°C/min \rightarrow 280°C (3 min).

- Detection: Full Scan (m/z 50–300).[5]
- Expected RT: Mid-eluting aromatic (approx. 180-200°C region).[5]

Analytical Workflow Diagram

This workflow ensures data integrity from sample prep to final spectral validation.[5]



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Figure 2: Decision matrix and workflow for the analysis of **7-Chloro-2,8-dimethylquinoline**.

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